
(E)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid is an organic compound characterized by the presence of a fluoro and methoxy group on a phenyl ring, along with a methylprop-2-enoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methoxyaniline and methyl acrylate.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
化学反应分析
Types of Reactions
(E)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium fluoride (KF) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
(E)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (E)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
- 3-fluoro-4-methoxybenzoic acid
- 4-(2-fluoro-4-methoxyphenyl)butanoic acid
- 3-fluoro-4-methoxyphenylacetic acid
Uniqueness
(E)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C11H11FO3 |
|---|---|
分子量 |
210.20 g/mol |
IUPAC 名称 |
(E)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C11H11FO3/c1-7(11(13)14)5-8-3-4-10(15-2)9(12)6-8/h3-6H,1-2H3,(H,13,14)/b7-5+ |
InChI 键 |
QBUJMDMWUVYMCY-FNORWQNLSA-N |
手性 SMILES |
C/C(=C\C1=CC(=C(C=C1)OC)F)/C(=O)O |
规范 SMILES |
CC(=CC1=CC(=C(C=C1)OC)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine](/img/structure/B12313571.png)

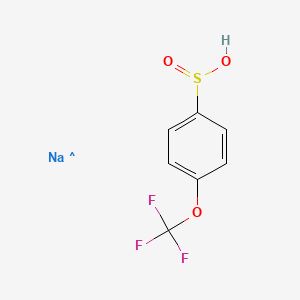
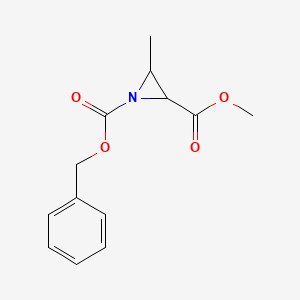
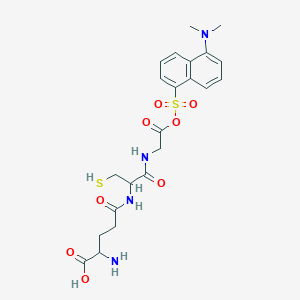
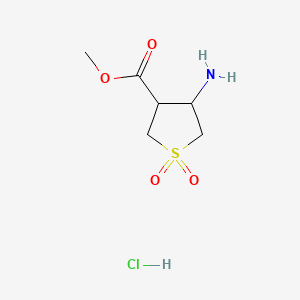
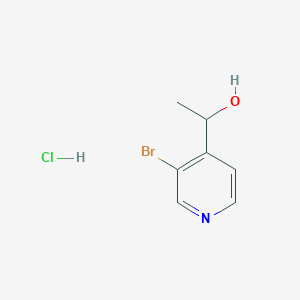
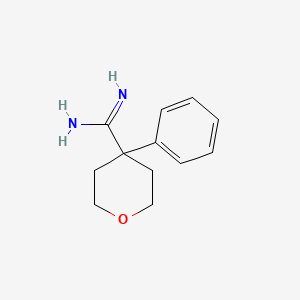
![Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolidin-4-yl]oxybenzoate](/img/structure/B12313627.png)
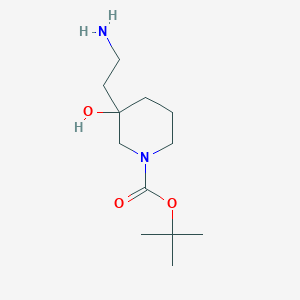
![3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-OL](/img/structure/B12313634.png)
![5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B12313656.png)
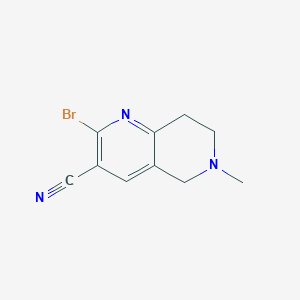
![2-Phenyl-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B12313672.png)
